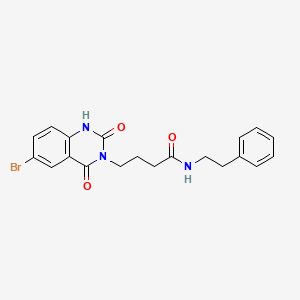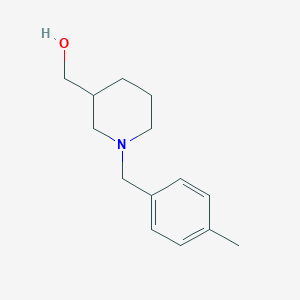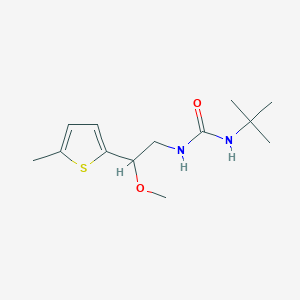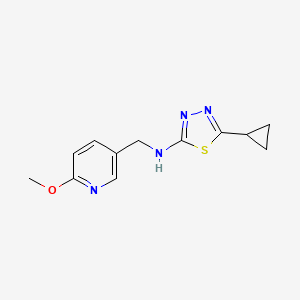
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a compound of interest within the scientific community due to its diverse structural features and potential applications. This compound is characterized by its brominated quinazoline core and phenethyl substituent, which together confer unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multi-step organic synthesis:
Synthesis of Quinazoline Core: : The starting material, 6-bromo-2,4-dioxoquinazoline, can be synthesized from the cyclization of a bromoaniline derivative with an appropriate diacid or ester.
Formation of Amide Linkage: : The phenethylbutanamide moiety is introduced by amidation, where the phenethylamine is coupled with the quinazoline carboxylic acid under peptide coupling conditions such as EDCI/HOBt or DCC/DMAP.
Purification: : The crude product can be purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial-scale production may involve continuous flow chemistry to optimize reaction efficiency and yield. Additionally, employing solid-phase synthesis can be advantageous for scalability and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide can undergo various reactions:
Oxidation: : The compound can be oxidized, affecting the quinazoline core or the phenethyl side chain.
Reduction: : Specific conditions may reduce the quinazoline core to a tetrahydroquinazoline derivative.
Substitution: : The bromine atom offers a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : PCC or KMnO4 under mild conditions.
Reduction: : NaBH4 or catalytic hydrogenation.
Substitution: : Nucleophiles like amines or thiols can replace bromine under mild heating.
Major Products Formed
Oxidation and reduction products vary depending on the reaction conditions, yielding different quinazoline derivatives. Substitution typically results in diversely functionalized quinazoline compounds.
Applications De Recherche Scientifique
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Biology
Investigated for its potential as an enzyme inhibitor due to the quinazoline moiety.
Medicine
Industry
Utilized in the production of high-value chemicals and materials with specific properties.
Mécanisme D'action
Mechanism
The compound exerts its effects by interacting with specific enzymes or receptors, potentially inhibiting their activity. The bromine and amide functionalities contribute to binding affinity and specificity.
Molecular Targets and Pathways
Inhibitory activity on enzymes such as kinases or microbial enzymes has been observed, impacting cellular pathways involved in growth and proliferation.
Comparaison Avec Des Composés Similaires
Comparison
6-bromo-2,4-dioxoquinazoline: : The base compound lacks the phenethylbutanamide moiety, resulting in different biological activity.
N-phenethylbutanamide: : Without the quinazoline core, this compound shows reduced potency in enzyme inhibition.
Similar Compounds
6-bromoquinazoline
4-dioxoquinazoline derivatives
Phenethylbutanamide derivatives
This compound epitomizes how combining distinct molecular fragments can lead to innovative solutions in diverse scientific fields.
Propriétés
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c21-15-8-9-17-16(13-15)19(26)24(20(27)23-17)12-4-7-18(25)22-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQODQVDHJUEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916854.png)


![7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride](/img/structure/B2916858.png)



![4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2916863.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2916873.png)

